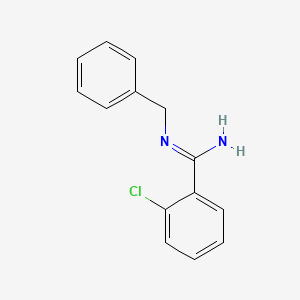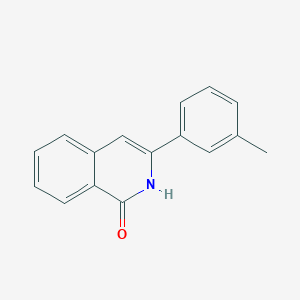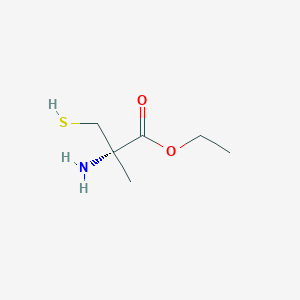
Ethyl 2-methyl-D-cysteinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-D-cysteinate is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an ethyl ester group attached to the sulfur atom of the cysteine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-D-cysteinate typically involves the esterification of 2-methyl-D-cysteine. One common method is the reaction of 2-methyl-D-cysteine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions
Ethyl 2-methyl-D-cysteinate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a widely used reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-D-cysteine alcohol.
Substitution: Various substituted cysteine derivatives.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its role in modulating biological processes, such as enzyme activity and cellular signaling.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of ethyl 2-methyl-D-cysteinate involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in oxidative stress responses. Additionally, the compound can interact with cellular signaling pathways, leading to changes in gene expression and protein activity .
相似化合物的比较
Ethyl 2-methyl-D-cysteinate can be compared with other cysteine derivatives, such as:
S-allyl-L-cysteine: Known for its antioxidant and neuroprotective properties.
S-ethyl-L-cysteine: Similar to this compound but with an ethyl group attached to the sulfur atom.
S-propyl-L-cysteine: Another cysteine derivative with a propyl group attached to the sulfur atom.
These compounds share similar chemical structures but differ in their specific functional groups, leading to variations in their biological activities and applications.
属性
CAS 编号 |
710941-52-9 |
|---|---|
分子式 |
C6H13NO2S |
分子量 |
163.24 g/mol |
IUPAC 名称 |
ethyl (2S)-2-amino-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-9-5(8)6(2,7)4-10/h10H,3-4,7H2,1-2H3/t6-/m1/s1 |
InChI 键 |
RIJQKIFTFSSRSH-ZCFIWIBFSA-N |
手性 SMILES |
CCOC(=O)[C@@](C)(CS)N |
规范 SMILES |
CCOC(=O)C(C)(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
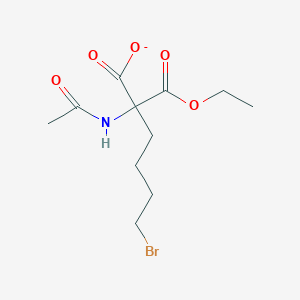
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)


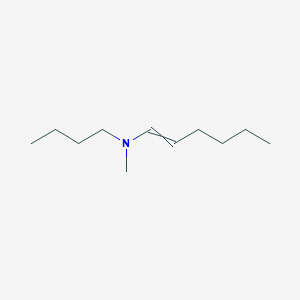
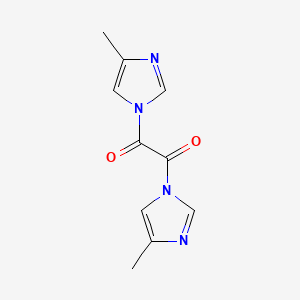
![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)

